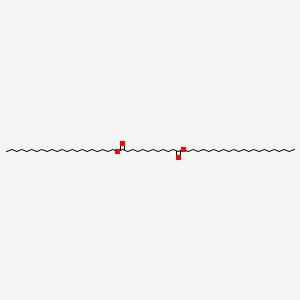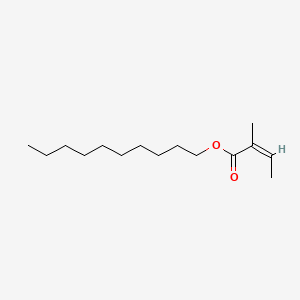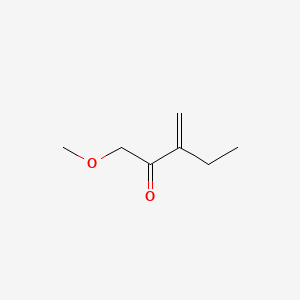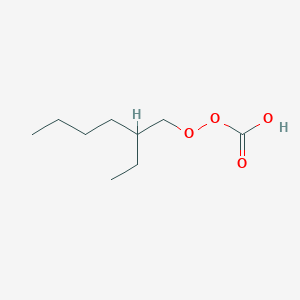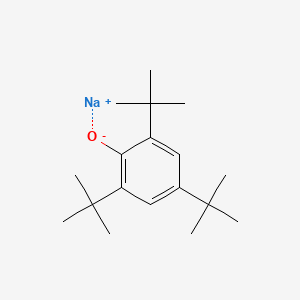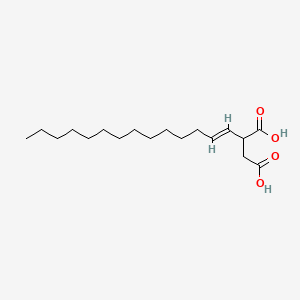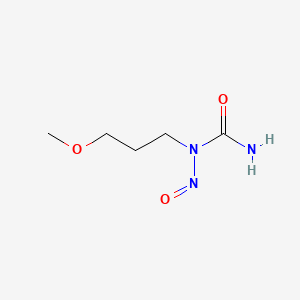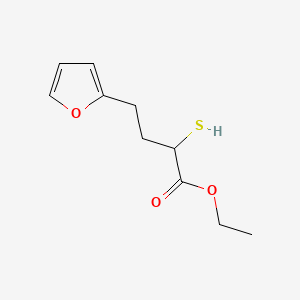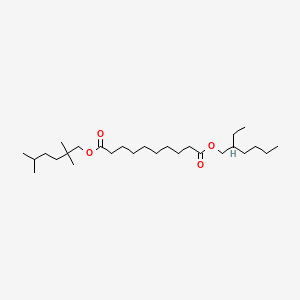
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is an organic compound with the molecular formula C27H52O4. It is an ester derived from sebacic acid and is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate typically involves the esterification of sebacic acid with 2-ethylhexanol and 2,2,5-trimethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the ester. The use of advanced distillation techniques helps in the separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Can be achieved using strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Can be carried out using reducing agents like lithium aluminum hydride.
Major Products Formed
Esterification: Forms this compound.
Hydrolysis: Produces sebacic acid and the corresponding alcohols (2-ethylhexanol and 2,2,5-trimethylhexanol).
Oxidation: May lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2,2,5-trimethylhexyl sebacate is primarily based on its ability to interact with other molecules through ester bonds. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with lipid membranes, enhancing the permeability and stability of the formulations .
Comparison with Similar Compounds
Similar Compounds
Diethylhexyl sebacate: Another ester of sebacic acid, commonly used as a plasticizer.
Dioctyl sebacate: Similar in structure and used in similar applications.
2-Ethylhexyl adipate: An ester of adipic acid, used as a plasticizer and lubricant.
Uniqueness
2-Ethylhexyl 2,2,5-trimethylhexyl sebacate stands out due to its unique combination of 2-ethylhexyl and 2,2,5-trimethylhexyl groups. This structure imparts superior flexibility, stability, and compatibility with various polymers and biological systems compared to other similar compounds .
Properties
CAS No. |
71607-40-4 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-O-(2-ethylhexyl) 10-O-(2,2,5-trimethylhexyl) decanedioate |
InChI |
InChI=1S/C27H52O4/c1-7-9-16-24(8-2)21-30-25(28)17-14-12-10-11-13-15-18-26(29)31-22-27(5,6)20-19-23(3)4/h23-24H,7-22H2,1-6H3 |
InChI Key |
ZPVGSDRCZVNNAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCCCCC(=O)OCC(C)(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



